Methyl cyclopent-2-ene-1-acetate
Description
Methyl cyclopent-2-ene-1-acetate (CAS: 693-16-3; alternative CAS: 140211-61-6 for specific isomers) is an ester derivative featuring a cyclopentene ring substituted with an acetate group at the 1-position and a methyl ester at the adjacent carbon. Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 238.37 g/mol . The compound is structurally characterized by a strained cyclopentene ring, which confers reactivity useful in synthetic organic chemistry, particularly in cycloaddition reactions.
Properties
CAS No. |
20006-85-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 2-cyclopent-2-en-1-ylacetate |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h2,4,7H,3,5-6H2,1H3 |
InChI Key |
NGMGARDIUOMOGH-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1CCC=C1 |
Canonical SMILES |
COC(=O)CC1CCC=C1 |
Other CAS No. |
20006-85-3 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
MCPA serves as a versatile building block in organic chemistry. Its unique structure allows it to participate in various chemical reactions:
- Nucleophilic Additions : The carbonyl group can undergo nucleophilic attack, leading to further functionalization.
- Diels-Alder Reactions : MCPA can act as a dienophile in Diels-Alder reactions, facilitating the synthesis of more complex cyclic structures.
Flavoring Agents
MCPA has been identified among compounds with desirable organoleptic properties. It has applications in the food industry as a flavoring agent due to its pleasant aroma and taste profile. Its derivatives are often used to impart flavors reminiscent of fruits or spices, enhancing food products' sensory attributes.
Pharmaceutical Research
The compound's structural similarity to biologically active molecules suggests potential applications in drug discovery and development:
- Chemical Libraries : MCPA can be included in chemical libraries for screening against various biological targets.
- Precursor for Active Compounds : Its ability to undergo further transformations makes it a candidate for synthesizing pharmaceuticals with targeted biological activities.
Case Study 1: Flavoring Applications
A study highlighted the synthesis of various cyclopentenone derivatives, including MCPA, which were evaluated for their flavoring properties. The results indicated that MCPA exhibited significant potential as a flavoring agent due to its stability and favorable sensory characteristics when incorporated into food products .
Case Study 2: Drug Discovery
Research published on cyclopentene derivatives demonstrated that compounds similar to MCPA were screened for their activity against cancer cell lines. The findings suggested that modifications of MCPA could lead to promising anticancer agents, warranting further investigation into its pharmacological properties .
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- The ester group (methyl, cyclohexyl, ethylbutyl) significantly impacts volatility and solubility. For example, the cyclohexyl derivative (C₁₃H₂₀O₂) has lower molecular weight and higher volatility compared to the methyl variant (C₁₅H₂₆O₂) .
- Introduction of functional groups like acetamide (CAS 69971-20-6) enhances polarity, making the compound suitable for biomedical applications .
Safety and Toxicity: Cyclohexyl cyclopent-2-ene-1-acetate (CAS 65405-69-8) has undergone rigorous safety evaluations by RIFM, confirming its use in fragrances at specified concentrations .
Synthetic Utility :
- The cyclopentene ring's strain facilitates participation in Diels-Alder reactions , enabling the synthesis of complex polycyclic structures.
- Substituent choice (e.g., methyl vs. acetamide) tailors reactivity for specific pathways, such as drug synthesis or polymer crosslinking .
Preparation Methods
Esterification of Cyclopent-2-ene-1-acetic Acid
One of the classical approaches to prepare methyl cyclopent-2-ene-1-acetate involves the esterification of cyclopent-2-ene-1-acetic acid with methanol under acidic conditions. This method is a straightforward Fischer esterification typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid.
- The acid and methanol are refluxed together, often with removal of water to drive the equilibrium toward ester formation.
- Purification is achieved by extraction and distillation or recrystallization.
- Yields generally range from moderate to high depending on reaction time and catalyst loading.
Alkylation of Cyclopentane-1,2-dione Derivatives
A more specialized synthetic route involves the preparation of substituted cyclopentane derivatives followed by selective alkylation and oxidation steps to yield cyclopent-2-ene-1-acetate esters.
Procedure summary (from patent US3922296A):
- Condensation of diesters such as dimethyl glutarate with diethyl oxalate in the presence of sodium methylate produces cyclopentane-1,2-dione intermediates.
- These intermediates are then alkylated using alkyl halides (e.g., methyl bromide or chloride) at elevated temperatures (70–100°C) in aprotic solvents like dimethylformamide.
- The alkylation step forms 2-alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one derivatives.
- Subsequent hydrolysis and purification steps yield this compound or related esters.
- The overall yield of these multi-step syntheses is reported around 70–75%.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | Sodium methylate, diesters, no external heat, 40°C | Exothermic, thick brown mixture formed |
| Alkylation | Alkyl halide (R-X), DMF, 70–100°C | Vigorous agitation, alkyl halide bubbled in |
| Hydrolysis & Purification | Acidic workup, ethyl acetate extraction | Recrystallization from ethyl acetate |
One-Pot Synthesis via Aldol Condensation and Subsequent Cyclization
A modern and efficient approach reported in the literature involves a one-pot synthesis of cyclopent-2-en-1-one derivatives, which can be adapted to produce this compound.
Method highlights (from Zhiguo Hu and Zhibing Dong, 2007):
- Aromatic aldehydes react with aliphatic ketones in the presence of thionyl chloride (SOCl2) and anhydrous ethanol.
- The reaction proceeds via formation of enol sulfite esters, followed by intramolecular cyclization to yield cyclopent-2-en-1-one derivatives.
- This method avoids strong acid/base catalysts and proceeds under mild conditions with reasonable yields.
- The reaction mechanism involves the generation of reactive intermediates that facilitate carbon-carbon bond formation and ring closure.
- One-step procedure with simple workup.
- High selectivity and moderate to good yields.
- Avoids harsh conditions and multiple purification steps.
Palladium-Catalyzed Oxidative Coupling and Carbocyclization
Recent advances in transition metal catalysis have enabled the synthesis of cyclopentene derivatives through palladium-catalyzed oxidative coupling reactions.
Representative procedure (from ACS Journal of Organic Chemistry, 2020):
- Palladium acetate and cobalt(salophen) complexes catalyze the coupling of enallenes and allenynes under oxygen atmosphere.
- The reaction is performed in anhydrous acetonitrile at 80°C for 24 hours.
- After completion, the product is isolated by column chromatography, yielding cyclopentene derivatives including methyl esters.
- Yields reported for related compounds are in the range of 31–85%.
Table: Representative Yields for Palladium-Catalyzed Syntheses
| Compound | Yield (%) | Conditions |
|---|---|---|
| 1b | 31 | Pd(OAc)2, Na2CO3, O2, 80°C, 24h |
| 1e | 81 | NaH, MeI methylation step |
| 3a | 85 | Pd-catalyzed coupling, O2 balloon |
Acetylation of Cyclopent-2-en-1-ol Derivatives
An alternative approach involves the acetylation of cyclopent-2-en-1-ol derivatives to form the corresponding acetate esters.
- The hydroxyl group at the 1-position is reacted with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
- This method is useful when the alcohol precursor is readily available.
- Reaction conditions are mild, and purification is straightforward.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Fischer Esterification | Cyclopent-2-ene-1-acetic acid + MeOH | Acid catalyst, reflux, water removal | Moderate-High | Classical, simple, scalable |
| Alkylation of Cyclopentane Dione | Dimethyl glutarate + diethyl oxalate | NaOMe, alkyl halide, DMF, 70–100°C | 70–75 | Multi-step, patented method |
| One-Pot Aldol Condensation | Aromatic aldehydes + aliphatic ketones | SOCl2, EtOH, room temp | Moderate | Mild, one-step, efficient |
| Palladium-Catalyzed Coupling | Enallenes, allenynes | Pd(OAc)2, Co(salophen), O2, 80°C | 31–85 | Advanced, metal-catalyzed, selective |
| Acetylation of Alcohols | Cyclopent-2-en-1-ol | Ac2O or AcCl, base/acid catalyst | High | Straightforward, uses alcohol precursors |
Research Findings and Notes
- The alkylation method (US3922296A) emphasizes the importance of aprotic solvents with high dipole moments (e.g., dimethylformamide) to achieve high alkylation efficiency and product purity.
- The one-pot synthesis using SOCl2/EtOH (Zhiguo Hu et al.) offers a rapid and efficient route avoiding harsh acid/base catalysts, potentially improving environmental and operational safety.
- Palladium-catalyzed oxidative coupling represents a cutting-edge method allowing for selective formation of complex cyclopentene frameworks, though it requires specialized catalysts and conditions.
- Purification techniques commonly involve liquid-liquid extraction, washing with brine or sodium bicarbonate solutions, and recrystallization or chromatography to obtain high-purity this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl cyclopent-2-ene-1-acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification or cyclopropane ring-opening reactions. For example, analogous cyclopentene derivatives are prepared using acid-catalyzed esterification or transition-metal-catalyzed coupling reactions . Optimization involves adjusting catalysts (e.g., palladium or nickel complexes), solvent polarity, and temperature to enhance yield and regioselectivity. Monitoring reaction progress via TLC or GC-MS is critical for identifying intermediates and byproducts.
| Key Reaction Parameters | Example Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ or H₂SO₄ |
| Solvent | THF, DCM, or EtOAc |
| Temperature | 60–100°C |
| Reference |
Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify functional groups and stereochemistry. For cyclopentene derivatives, characteristic olefinic proton signals appear at δ 5.2–6.0 ppm, while ester carbonyl carbons resonate near δ 170 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. High-resolution data (≤ 1.0 Å) are recommended for accurate refinement .
- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₅H₂₆O₂, MW 238.37 g/mol) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts show promise?
- Methodological Answer : Asymmetric synthesis requires chiral auxiliaries or catalysts. For cyclopropane derivatives, Rhodium(II)-carboxylate complexes (e.g., Rh₂(OAc)₄) enable enantioselective cyclopropanation via diazoacetate intermediates . Recent studies highlight chiral N-heterocyclic carbene (NHC) ligands for improving enantiomeric excess (ee > 90%). Kinetic resolution and circular dichroism (CD) spectroscopy validate enantiopurity .
Q. What computational models predict the thermodynamic and spectroscopic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict molecular geometry, vibrational frequencies, and thermochemical data (ΔfH°). Software like Gaussian or ORCA generates IR/Raman spectra, validated against experimental data . For gas-phase studies, statistical thermodynamics models correlate enthalpy and entropy with temperature-dependent stability .
Q. How should researchers resolve contradictions in spectral data or crystallographic refinement?
- Methodological Answer : Discrepancies in NMR or X-ray data may arise from impurities, polymorphism, or twinning. Strategies include:
- Repetitive Recrystallization : Use solvent mixtures (e.g., hexane:EtOAc) to isolate pure crystals.
- TWINROT (SHELXL) : Address twinning in diffraction data by refining twin laws .
- Cross-Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .
Q. What safety protocols are essential for handling this compound in lab settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
